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molecular formula C32H16N8Pd B1584274 Einecs 244-110-9 CAS No. 20909-39-1

Einecs 244-110-9

Cat. No. B1584274
M. Wt: 618.9 g/mol
InChI Key: MCTALTNNXRUUBZ-UHFFFAOYSA-N
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Patent
US05954948

Procedure details

A palladium phthalocyanine was prepared by combining 20 g of urea, 20 g of o-phthalonitrile and 6.8 g of PdCl2 and heating the mixture up to a temperature of 280° C. for 4 hours to give the desired product.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
PdCl2
Quantity
6.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=O.[CH:5]1[CH:10]=[C:9]([C:11]#[N:12])[C:8]([C:13]#[N:14])=[CH:7][CH:6]=1.Cl[Pd:16]Cl>>[CH:5]1[CH:10]=[C:9]2[C:2]3[N-:4][C:13]([C:8]2=[CH:7][CH:6]=1)=[N:14][C:13]1=[N:12][C:11]([C:9]2[C:8]1=[CH:7][CH:6]=[CH:5][CH:10]=2)=[N:14][C:13]1[N-:12][C:11](=[C:9]2[C:8]=1[CH:7]=[CH:6][CH:5]=[CH:10]2)[N:14]=[C:13]1[C:8]2[C:9]([C:11](=[N:12]1)[N:1]=3)=[CH:10][CH:5]=[CH:6][CH:7]=2.[Pd+2:16] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=C(C(=C1)C#N)C#N
Step Three
Name
PdCl2
Quantity
6.8 g
Type
reactant
Smiles
Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
280 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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